N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that integrates the structural features of bipyridine and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 1,3-benzothiazole-2-carboxylic acid or its derivatives. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated benzothiazole under palladium catalysis.
Stille Coupling: This method uses a stannane derivative of 2,4’-bipyridine and a halogenated benzothiazole in the presence of a palladium catalyst.
Negishi Coupling: This involves the reaction of a zinc derivative of 2,4’-bipyridine with a halogenated benzothiazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bipyridine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways . The benzothiazole ring may interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of viologens and coordination polymers.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness
N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is unique due to its combined bipyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or photophysical characteristics .
Properties
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(18-22-15-3-1-2-4-16(15)24-18)21-13-5-6-14(20-11-13)12-7-9-19-10-8-12/h1-11H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIYTLMOVAPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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